molecular formula C6H13NO2 B152230 (R)-2-(Aminomethyl)-3-methylbutanoic acid CAS No. 210345-86-1

(R)-2-(Aminomethyl)-3-methylbutanoic acid

Cat. No. B152230
CAS RN: 210345-86-1
M. Wt: 131.17 g/mol
InChI Key: UUQYMNPVPQLPID-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-(Aminomethyl)-3-methylbutanoic acid” is a compound that contains an aminomethyl group. An aminomethyl group in organic chemistry is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH2 .


Synthesis Analysis

The synthesis of “®-2-(Aminomethyl)-3-methylbutanoic acid” involves several steps. One of the methods used for its synthesis is the reaction type: solution phase peptide synthesis .


Molecular Structure Analysis

The molecular structure of “®-2-(Aminomethyl)-3-methylbutanoic acid” can be represented by the SMILES string Cl.CC(C)C@HC(O)=O . This indicates that the compound contains a chlorine atom, a carbon chain, an amino group, and a carboxylic acid group.


Physical And Chemical Properties Analysis

“®-2-(Aminomethyl)-3-methylbutanoic acid” is a solid compound with an optical activity of [α]/D +12.0±1.0°, c = 1 in DMF. Its composition includes carbon (42.1-43.9%) and nitrogen (8.1-8.6%) .

Scientific Research Applications

Active Pharmaceutical Ingredients (APIs)

®-2-(Aminomethyl)-3-methylbutanoic acid is utilized in the pharmaceutical industry as both a direct component in drugs and as a starting material for synthesis. As an API, it plays a crucial role in developing medications that target specific amino acid pathways or receptors within the body. Its unique structure allows for the creation of drugs with high specificity and potency, contributing to treatments for various diseases .

Medical Foods and Nutrition

This compound is also significant in the formulation of medical foods designed to provide essential nutrients to patients with specific dietary needs. For malnourished individuals or those with compromised digestive systems, such as the elderly, ®-2-(Aminomethyl)-3-methylbutanoic acid can be incorporated into medical nutrition products to aid in recovery and maintain health .

Dietary Supplements and Health Foods

In the realm of health and wellness, ®-2-(Aminomethyl)-3-methylbutanoic acid is included in supplements aimed at addressing amino acid deficiencies. It is also found in functional foods and beverages that leverage the compound’s properties to support general health, muscle recovery, and athletic performance .

Cosmetics

The cosmetic industry employs ®-2-(Aminomethyl)-3-methylbutanoic acid for its moisturizing effects and to maintain the desired pH levels in various skincare products. Its derivatives are valued for their stability and absorbency, enhancing the efficacy of cosmetic formulations .

Culture Medium

In biotechnological research, especially in the cultivation of cells for pharmaceutical product development, ®-2-(Aminomethyl)-3-methylbutanoic acid is an essential component of culture media. It supports cell growth and the production of vital proteins and antibodies, underpinning the success of cell culture processes .

Synthesis of Symmetric Amino Acid Derivatives

The compound is a key intermediate in the synthesis of symmetric amino acid derivatives. These derivatives are instrumental in creating intermolecularly linked peptides, modified peptides, and are pivotal in the total synthesis of natural products and functional molecules. The ability to construct these complex structures is fundamental to advancing research in life sciences .

properties

IUPAC Name

(2R)-2-(aminomethyl)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)5(3-7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQYMNPVPQLPID-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452007
Record name (R)-2-(Aminomethyl)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(Aminomethyl)-3-methylbutanoic acid

CAS RN

210345-86-1
Record name (R)-2-(Aminomethyl)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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